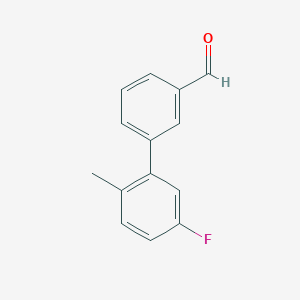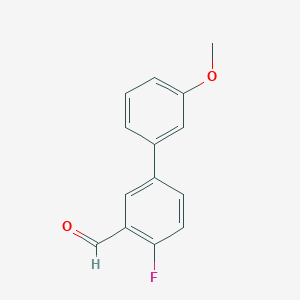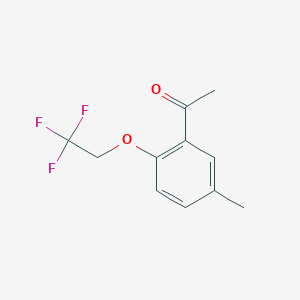
N-cyclopropyl-3-iodo-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-iodo-N-methylbenzamide is a chemical compound with the molecular formula C11H12INO It is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-iodo-N-methylbenzamide typically involves the iodination of N-cyclopropyl-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-cyclopropyl-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-cyclopropyl-3-amino-N-methylbenzamide, while coupling reactions can produce biaryl compounds with extended conjugation.
科学的研究の応用
N-cyclopropyl-3-iodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-cyclopropyl-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The cyclopropyl and iodine groups contribute to the compound’s binding affinity and specificity, while the methyl group can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-3-chloro-N-methylbenzamide
- N-cyclopropyl-3-bromo-N-methylbenzamide
- N-cyclopropyl-3-fluoro-N-methylbenzamide
Comparison
Compared to its halogenated analogs, N-cyclopropyl-3-iodo-N-methylbenzamide is unique due to the larger atomic size and higher reactivity of the iodine atom. This can result in different reactivity patterns and biological activities. For example, the iodine-containing compound may exhibit stronger binding interactions with certain biological targets compared to its chloro, bromo, or fluoro counterparts.
特性
IUPAC Name |
N-cyclopropyl-3-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-13(10-5-6-10)11(14)8-3-2-4-9(12)7-8/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEYWCSJXDWMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)






![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)



